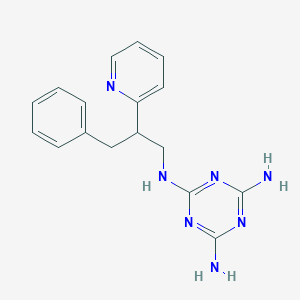![molecular formula C18H26N6 B7431765 2-N-[(4-methylcyclohexyl)-(2-methylphenyl)methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7431765.png)
2-N-[(4-methylcyclohexyl)-(2-methylphenyl)methyl]-1,3,5-triazine-2,4,6-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-N-[(4-methylcyclohexyl)-(2-methylphenyl)methyl]-1,3,5-triazine-2,4,6-triamine, commonly known as MTT, is a synthetic compound that has been widely used in scientific research. MTT is a triazine derivative that has been extensively studied due to its ability to form a blue formazan dye in living cells, which has allowed for the development of several assays that measure cell viability, proliferation, and metabolic activity.
Mecanismo De Acción
MTT is a cell-permeable compound that is reduced by mitochondrial dehydrogenases to form a blue formazan dye. The reduction of MTT is dependent on the metabolic activity of living cells, and the resulting formazan dye is proportional to the number of viable cells. The mechanism of action of MTT is based on the ability of living cells to reduce MTT to form formazan dye, which can be used to measure cell viability and proliferation.
Biochemical and Physiological Effects:
MTT has been shown to have no significant effect on the biochemical and physiological functions of living cells. The compound is cell-permeable and is reduced by mitochondrial dehydrogenases to form formazan dye, which does not interfere with the normal functioning of cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The MTT assay has several advantages over other cell viability and proliferation assays. The assay is simple, quick, and cost-effective, and can be used to measure the cytotoxicity of drugs, the effect of environmental toxins on cells, and the effect of various treatments on cell viability and proliferation. However, the MTT assay has several limitations, including the requirement for living cells, which limits its use in certain applications, and the potential for interference from other compounds that may reduce MTT.
Direcciones Futuras
There are several future directions for the use of MTT in scientific research. One potential application is in the development of new drugs, where the MTT assay can be used to screen for compounds that have cytotoxic effects on cancer cells. Another potential application is in the study of environmental toxins, where the MTT assay can be used to measure the effect of various toxins on living cells. Additionally, the MTT assay can be used to study the effect of various treatments on cell viability and proliferation, including the effect of new therapies for cancer and other diseases.
Métodos De Síntesis
MTT can be synthesized through several methods, including the reaction of 4-methylcyclohexanone with 2-methylbenzylamine, followed by the reaction with sodium azide and triethyl orthoformate. The resulting product is then reduced using hydrogen gas and palladium on carbon to yield MTT. Another method involves the reaction of 4-methylcyclohexanone with 2-methylbenzylamine, followed by the reaction with sodium azide and triethyl orthoformate, and then the reaction with hydrazine hydrate to yield MTT.
Aplicaciones Científicas De Investigación
MTT has been widely used in scientific research as a cell viability and proliferation assay. The assay is based on the ability of living cells to reduce MTT to form a blue formazan dye, which can be measured using a spectrophotometer. The MTT assay has been used to measure the cytotoxicity of drugs, the effect of environmental toxins on cells, and the effect of various treatments on cell viability and proliferation.
Propiedades
IUPAC Name |
2-N-[(4-methylcyclohexyl)-(2-methylphenyl)methyl]-1,3,5-triazine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6/c1-11-7-9-13(10-8-11)15(14-6-4-3-5-12(14)2)21-18-23-16(19)22-17(20)24-18/h3-6,11,13,15H,7-10H2,1-2H3,(H5,19,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKDBUVXPIIRCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(C2=CC=CC=C2C)NC3=NC(=NC(=N3)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,6-Dimethyl-4-[2-methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B7431687.png)
![5-Amino-1-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]piperidine-3-carboxylic acid](/img/structure/B7431719.png)
![N-[(4-imidazol-1-ylphenyl)methyl]-1,1-bis(1-methylimidazol-2-yl)methanamine](/img/structure/B7431720.png)
![3-[2-[(6-bromoquinazolin-4-yl)amino]ethyl]-3-hydroxy-1H-indol-2-one](/img/structure/B7431728.png)
![N-[1-(5-chloro-6-oxo-1H-pyridazin-3-yl)-5-methylpyrrolidin-3-yl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B7431735.png)
![5-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]sulfonyl-2-methyl-1,3-thiazole](/img/structure/B7431739.png)
![2-N-[1-(3,5-dichlorophenyl)-2-(4-fluorophenyl)ethyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7431746.png)
![4-(3-fluorophenyl)-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-1,3,5-triazin-2-amine](/img/structure/B7431754.png)
![N-(6-imidazol-1-ylpyrimidin-4-yl)-N'-thieno[2,3-d]pyrimidin-4-ylethane-1,2-diamine](/img/structure/B7431761.png)
![2-N-[(2S,3R)-2-phenyloxolan-3-yl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7431771.png)
![N-[4-methyl-1-(6-methylthieno[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7431777.png)


![N-(3-methoxy-4-propoxyphenyl)-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7431802.png)